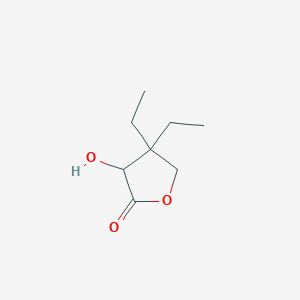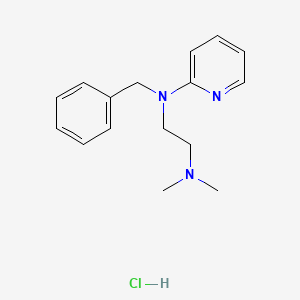
4-Chlorochalcone
Vue d'ensemble
Description
4-Chlorochalcone is a chalcone derivative . Its crystals exhibit a monoclinic system with space group P 2 1 / c . It can undergo a conjugate addition reaction with pyrrole in the presence of AlKIT-5 (mesoporous 3D aluminosilicate catalyst) to form the corresponding C2-alkylated pyrrole derivatives .
Synthesis Analysis
The synthesis of 4-Chlorochalcone involves a solvent-free aldol condensation . The procedure involves grinding acetophenone with one equivalent of sodium hydroxide and a benzaldehyde derivative for ten minutes using a mortar and pestle . Each chalcone is then isolated by suction filtration after washing with water .Molecular Structure Analysis
The molecular formula of 4-Chlorochalcone is C15H11ClO . Its average mass is 242.700 Da and its monoisotopic mass is 242.049850 Da .Chemical Reactions Analysis
4-Chlorochalcone can undergo a conjugate addition reaction with pyrrole in the presence of AlKIT-5 (mesoporous 3D aluminosilicate catalyst) to form the corresponding C2-alkylated pyrrole derivatives .Physical And Chemical Properties Analysis
The melting point of 4-Chlorochalcone is 113-117 °C (lit.) . Its boiling point is estimated to be 345.7°C, and its density is roughly 1.1255 . The refractive index is estimated to be 1.5220 .Applications De Recherche Scientifique
Drug Design
Chalcone derivatives, including 4-Chlorochalcone, are considered promising starting points for drug design . Their simple chemistry, ease of hydrogen atom manipulation, straightforward synthesis, and a variety of promising biological activities make them attractive for medicinal chemists .
Antimalarial Efficacy
4-Chlorochalcone has been used in the design and testing of antimalarial drugs. For instance, hybrids made of 4’-chlorochalcone and the antimalarial drug chloroquine were designed and tested for their antimalarial efficacy against chloroquine-resistant strain (K1) of Plasmodium falciparum .
Choleretic Drug
Metochalcone, a derivative of chalcone, was approved as a choleretic drug . Given the structural similarity, 4-Chlorochalcone could potentially have similar applications.
Anti-ulcer Agent
Sofalcone, another chalcone derivative, is an anti-ulcer agent that increases the amount of mucosal prostaglandin, conferring a gastroprotective effect against Helicobacter pylori . 4-Chlorochalcone might also have potential in this area.
Conjugate Addition Reaction
4-Chlorochalcone can undergo a conjugate addition reaction with pyrrole in the presence of AlKIT-5 (a mesoporous 3D aluminosilicate catalyst) to form the corresponding C2-alkylated pyrrole derivatives . This reaction could have applications in the synthesis of complex organic compounds.
Biological Activities
Chalcones, including 4-Chlorochalcone, exhibit a wide range of biological activities, making them promising candidates for various clinical applications, such as antioxidants, antimicrobials, anticancer agents, anti-inflammatory agents, antihypertensive agents, antidiabetic agents, anti-obesity agents, neuroprotective agents, and hepatoprotective agents .
Safety and Hazards
4-Chlorochalcone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using protective equipment .
Mécanisme D'action
Target of Action
4-Chlorochalcone is a derivative of chalcone, a significant class of naturally occurring chemical substances A series of hybrids made of 4’-chlorochalcone and the antimalarial drug chloroquine were designed and tested for their antimalarial efficacy against the chloroquine-resistant strain (k1) of plasmodium falciparum . This suggests that 4-Chlorochalcone may interact with the same targets as chloroquine, which interferes with the parasite detoxification process by inhibiting heme transformation into hemozoin .
Mode of Action
It’s known that chalcones can undergo conjugate addition reactions with pyrrole in the presence of alkit-5 (a mesoporous 3d aluminosilicate catalyst) to form the corresponding c2-alkylated pyrrole derivatives . This suggests that 4-Chlorochalcone may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential antimalarial activity, it may be involved in the heme detoxification pathway in plasmodium falciparum, similar to chloroquine .
Pharmacokinetics
The pharmacokinetic properties of chalcones, in general, are influenced by their chemical structure, with factors such as lipophilicity and the presence of functional groups affecting their absorption and distribution .
Result of Action
Chalcones are known to possess various biological activities, including anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, antitumor, and chemopreventive activities . Therefore, 4-Chlorochalcone may have similar effects.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGIIXRNMHUKII-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorochalcone | |
CAS RN |
956-04-7, 22252-16-0 | |
| Record name | 2-Propen-1-one, 3-(4-chlorophenyl)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000956047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022252160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC237974 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chlorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLU6LN357N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-2-[4-[(4-Methyl-1-piperazinyl)carbonyl]phenoxy]-3,3-diethyl-N-[(1S)-1-[3,4-(methylenedioxy)phenyl]butyl]-4-oxo-1-azetidinecarboxamide](/img/no-structure.png)

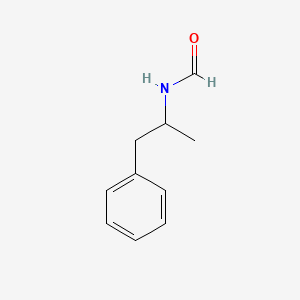
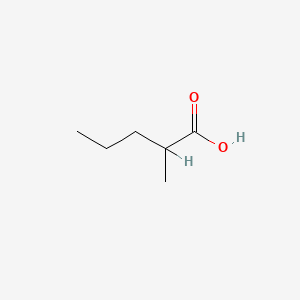
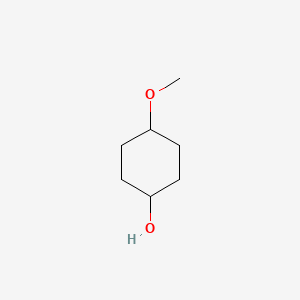
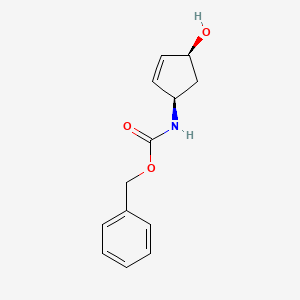
![[2,4'-Bipyridine]-3-carboxylic acid hydrochloride](/img/structure/B3421669.png)
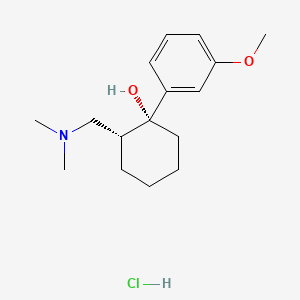
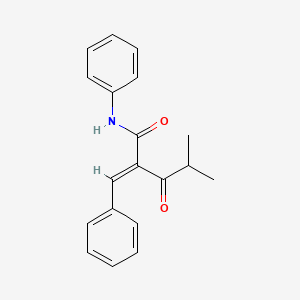
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3421706.png)
